molecular formula C23H27N3O2 B14983342 1-(2-Pyridin-2-ylethyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine

1-(2-Pyridin-2-ylethyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine

Cat. No.: B14983342
M. Wt: 377.5 g/mol
InChI Key: DBHWZELEROMRJO-UHFFFAOYSA-N
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Description

1-(2-Pyridin-2-ylethyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a pyridin-2-ylethyl group and a benzofuran-2-ylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridin-2-ylethyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine typically involves multiple steps:

    Formation of the Pyridin-2-ylethyl Intermediate: This can be achieved by reacting 2-bromopyridine with ethylamine under basic conditions.

    Synthesis of the Benzofuran-2-ylcarbonyl Intermediate: This involves the Friedel-Crafts acylation of 3,5,6-trimethylbenzofuran with an appropriate acyl chloride.

    Coupling Reaction: The final step involves coupling the pyridin-2-ylethyl intermediate with the benzofuran-2-ylcarbonyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridin-2-ylethyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(2-Pyridin-2-ylethyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Pyridin-2-ylethyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine involves its interaction with specific molecular targets. The pyridine and benzofuran moieties can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    1-(2-Pyridin-2-ylethyl)piperazine: Lacks the benzofuran-2-ylcarbonyl group.

    4-[(3,5,6-Trimethyl-1-benzofuran-2-yl)carbonyl]piperazine: Lacks the pyridin-2-ylethyl group.

    1-(2-Quinolin-2-ylethyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine: Contains a quinoline ring instead of a pyridine ring.

Uniqueness: 1-(2-Pyridin-2-ylethyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine is unique due to the presence of both the pyridin-2-ylethyl and benzofuran-2-ylcarbonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C23H27N3O2/c1-16-14-20-18(3)22(28-21(20)15-17(16)2)23(27)26-12-10-25(11-13-26)9-7-19-6-4-5-8-24-19/h4-6,8,14-15H,7,9-13H2,1-3H3

InChI Key

DBHWZELEROMRJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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